

Calteridol calcium ligand system and cyclen macrocycle

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Compound Focus: Calteridol calcium

CAS No.: 121915-83-1

Cat. No.: S3334718

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Chemical Identity and Role of Calteridol Calcium

The table below summarizes the key chemical and functional information for **Calteridol Calcium**.

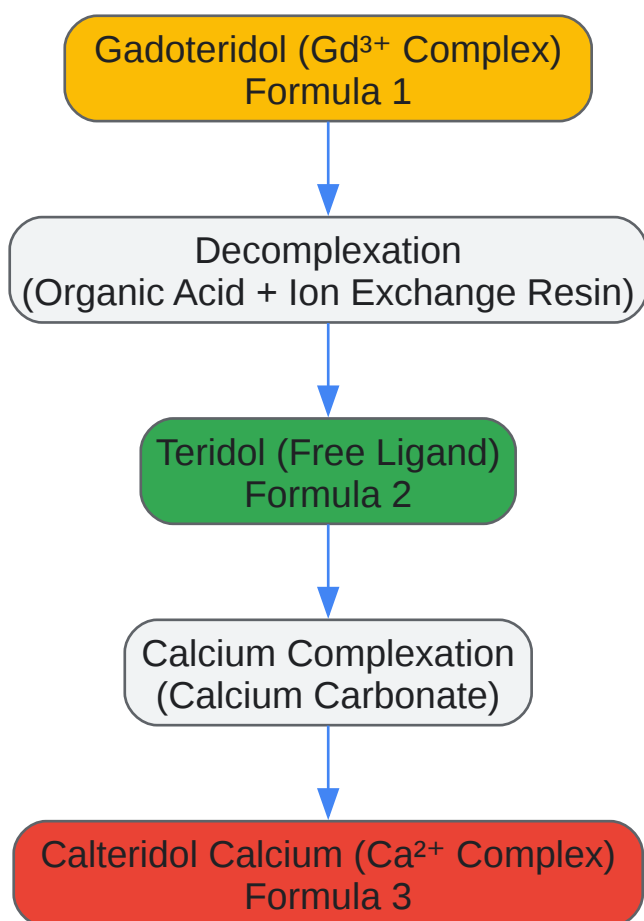
Property	Description
CAS Number	121915-83-1 [1]
Molecular Formula	$C_{34}H_{58}Ca_3N_8O_{14}$ [2] [1]
IUPAC Name	Information not available in search results
Primary Function	Stabilizing agent in Gadoteridol (ProHance) MRI contrast agent; acts as a calcium complex of the free ligand to prevent release of toxic free Gadolinium (Gd^{3+}) [3].

The Cyclen Macrocycle and Ligand System

The core of the calteridol ligand is the **cyclen** macrocycle. This is a 12-membered ring containing four nitrogen atoms, which is a privileged structure in coordination chemistry and medicinal inorganic chemistry [4] [5].

- **Structural Features:** The cyclen ring provides a pre-organized cavity that is an excellent match for the size of lanthanide ions like Gadolinium (Gd^{3+}). It acts as a **tetradentate ligand**, coordinating to the metal ion through its four nitrogen atoms [5].
- **Functionalization:** To effectively bind Gd^{3+} , the cyclen ring is typically functionalized with pendant arms. In the case of the ligand in calteridol (sometimes referred to as Teridol or Butrol), the cyclen is tri-functionalized. Specifically, it is the calcium salt of **2,2',2''-[10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetic acid** [3]. The pendant acetate arms provide additional oxygen atoms for coordination, creating an octadentate ligand that wraps around the metal ion for high stability. The 2-hydroxypropyl group on the fourth nitrogen provides further functionality.

The following diagram illustrates the synthesis workflow for **Calteridol Calcium**, starting from the Gadolinium-based contrast agent:



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*Synthesis workflow of **Calteridol Calcium** from Gadoteridol [3]*

Detailed Synthesis Protocol

The provided patent [3] outlines a specific method for preparing **calteridol calcium** from the marketed MRI contrast agent, Gadoteridol.

- **Step 1: Decomplexation to Obtain Teridol**

- **Reaction:** Gadoteridol is reacted with a decomplexing agent.
- **Materials:** The decomplexing agent system typically involves an **organic acid** and an **ion exchange resin**.
- **Procedure:** The mixture is processed to remove the gadolinium ion from the macrocyclic ligand. The resulting solution contains the free ligand (Teridol).
- **Purification:** The crude Teridol solution is passed through a **nanofilter** to remove impurities and obtain a high-purity intermediate.

- **Step 2: Complexation with Calcium**

- **Reaction:** The purified Teridol is reacted with a calcium ion source.
- **Materials:** **Calcium carbonate (CaCO₃)** is used as the calcium source.
- **Procedure:** The reaction mixture is stirred to facilitate the formation of the calcium complex.
- **Isolation:** The final product, **calteridol calcium**, is isolated from the solution via **crystallization**.

Pharmaceutical Application and Safety

Calteridol calcium is not a contrast agent itself but is used in the formulation of Gadoteridol (ProHance).

- **Safety Mechanism:** A small excess of the chelating ligand is always present in Gadolinium-Based Contrast Agent (GBCA) formulations. If this free ligand were present as an acid or sodium salt, it could be metabolized or excreted too quickly. By formulating it as the highly stable and bio-compatible **calteridol calcium**, the ligand persists in the solution, ready to sequester any Gd³⁺ that might be released from the main contrast agent due to demetallation in the body [3].
- **Addressing Toxicity:** This strategy directly mitigates the risk of **Nephrogenic Systemic Fibrosis (NSF)** and other toxicities associated with free gadolinium ions, which can interfere with calcium channels in the body [3] [5].

Macrocyclic Context and Broader Relevance

The cyclen macrocycle in calteridol is a cornerstone of inorganic and medicinal chemistry.

- **Superior Stability:** Macrocyclic GBCAs like Gadoteridol, which use cyclen-based ligands, are known to be **more stable** and have **slower dissociation rates** than their acyclic counterparts. This results in a significantly lower risk of releasing toxic Gd^{3+} in vivo [5].
- **Versatile Scaffold:** The cyclen structure is a versatile platform. Beyond MRI, modified cyclen derivatives are extensively used in other areas, such as developing **CXCR4 chemokine receptor antagonists** for cancer and HIV research, and as models for studying metalloenzymes [4] [6].

Conclusion

Calteridol calcium is a critical safety component in a major MRI contrast agent. Its ligand system, built upon the cyclen macrocycle, exemplifies how strategic ligand design—focusing on pre-organization, multidentate coordination, and thermodynamic stability—can solve complex safety problems in pharmaceutical development. The synthesis protocol, while straightforward, relies on specific purification techniques to ensure the high purity required for human administration.

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